molecular formula C12H13NO2 B11894296 1-(2-Methoxyquinolin-1(2h)-yl)ethanone CAS No. 30831-78-8

1-(2-Methoxyquinolin-1(2h)-yl)ethanone

Cat. No.: B11894296
CAS No.: 30831-78-8
M. Wt: 203.24 g/mol
InChI Key: DNVWXCCXMJHGAD-UHFFFAOYSA-N
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Description

1-(2-Methoxyquinolin-1(2h)-yl)ethanone is a quinoline-based chemical compound offered as a high-purity building block for medicinal chemistry and drug discovery research. The quinoline scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological profiles and presence in compounds with significant biological activities . This compound serves as a versatile precursor for the synthesis of more complex molecules. Researchers can utilize it to develop novel compounds for investigating anticancer targets, such as EGFR and HER-2 tyrosine kinases , or for exploring antimalarial agents . Its structure is also relevant for creating hybrids with other bioactive moieties like triazoles, which can be achieved via click chemistry to enhance antiproliferative efficacy and investigate apoptotic pathways . This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety assessments and handling procedures prior to use.

Properties

CAS No.

30831-78-8

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

1-(2-methoxy-2H-quinolin-1-yl)ethanone

InChI

InChI=1S/C12H13NO2/c1-9(14)13-11-6-4-3-5-10(11)7-8-12(13)15-2/h3-8,12H,1-2H3

InChI Key

DNVWXCCXMJHGAD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(C=CC2=CC=CC=C21)OC

Origin of Product

United States

Synthetic Methodologies and Strategies for 1 2 Methoxyquinolin 1 2h Yl Ethanone and Analogues

Direct Synthesis Approaches to 1-(2-Methoxyquinolin-1(2h)-yl)ethanone

The direct construction of the 1-(2-Methoxyquinolin-1(2h)-yl)ethanone scaffold, a type of N-acyl-2-alkoxy-1,2-dihydroquinoline, can be achieved through several synthetic routes.

Reported Conventional Synthetic Pathways

Conventional methods for synthesizing the quinoline (B57606) core often serve as a foundation for producing derivatives like 1-(2-Methoxyquinolin-1(2h)-yl)ethanone. Classical methods such as the Skraup, Doebner-von Miller, Friedländer, and Gould-Jacobs syntheses are well-established for creating the fundamental quinoline ring system from various starting materials like anilines. nih.govnih.gov These foundational structures can then be further modified. For instance, 1,2-dihydroquinolines can be prepared by the acid-catalyzed dehydration of 4-hydroxy-1,2,3,4-tetrahydroquinolines. researchgate.net Another approach involves the reaction of methyl 3-(arylamino)acrylates with hydrogen iodide to yield 1,2-dihydroquinoline-3-carboxylic acid derivatives. researchgate.net

A specific method for generating 1,2-dihydroquinolines involves the hydrazine-catalyzed ring-closing carbonyl-olefin metathesis of N-prenylated 2-aminobenzaldehydes. nih.gov This reaction proceeds under simple conditions of alcohol solvent and heat with a mild buffered hydrazine (B178648) catalyst. nih.gov

Catalyst-Mediated Synthesis (e.g., Copper-catalyzed reactions)

Catalyst-mediated approaches, particularly those employing transition metals like copper, offer efficient pathways for synthesizing quinoline derivatives. Copper-catalyzed reactions are valuable for forming various bonds in the synthesis of heterocyclic compounds. nih.govnih.gov For example, copper-catalyzed direct sulfoximination of quinoline-N-oxides has been achieved using CuBr as a catalyst. nih.gov While not a direct synthesis of the title compound, this demonstrates the utility of copper in functionalizing the quinoline scaffold.

Palladium catalysts are also prominent in quinoline synthesis. For instance, Pd(OAc)2 has been used in the C2 heteroarylation of quinoline N-oxide. nih.gov Gold-catalyzed intramolecular hydroarylation of N-ethoxycarbonyl-N-propargylanilines provides a route to 4-substituted-1,2-dihydroquinolines. mdpi.com Iron-catalyzed intramolecular allylic amination of 2-aminophenyl-1-en-3-ols also yields 1,2-dihydroquinoline (B8789712) derivatives under mild conditions. organic-chemistry.org

Synthesis of Related N-Acylated Dihydroquinoline and Methoxyquinoline Derivatives

The synthesis of analogs of 1-(2-Methoxyquinolin-1(2h)-yl)ethanone often involves multi-component reactions to build the quinoline skeleton or the functionalization of a pre-existing quinoline ring.

Multi-component Reactions for Quinolone Skeleton Formation

Multi-component reactions (MCRs) are highly efficient for constructing complex molecules like quinolones in a single step. researchgate.netresearchgate.net These reactions offer good atom and step economy. researchgate.net A notable example is the synthesis of dihydroquinoline derivatives through a catalyst-free, four-component condensation of malononitrile (B47326), a naphthol or resorcinol (B1680541) derivative, an aldehyde, and ammonium (B1175870) acetate (B1210297) in an aqueous medium under ultrasound irradiation. researchgate.net Another MCR involves the reaction of an aniline (B41778) with two ketones, catalyzed by magnesium bromide under solvent-free conditions, to produce 1,2-dihydroquinolines with high regioselectivity. researchgate.net

The Doebner reaction, a type of MCR, can be used to synthesize quinoline-4-carboxylic acids from anilines and aldehydes. thieme-connect.com Bismuth triflate has been used to catalyze the microwave-assisted MCR of 4-hydroxycoumarin, aldehydes, and aromatic amines in water to create coumarin-fused dihydroquinolines. rsc.org

Functionalization and Derivatization of Pre-existing Quinoline Rings (e.g., methoxylation, acylation)

The functionalization of a pre-existing quinoline ring is a common strategy to introduce desired substituents like methoxy (B1213986) and acyl groups. nih.govrsc.orgrsc.org The quinoline ring is an electron-deficient system that allows for both nucleophilic and electrophilic substitution reactions. nih.gov

Methoxylation: The introduction of a methoxy group at various positions on the quinoline ring can significantly influence the molecule's properties. For example, introducing an alkoxy group at the C-7 position of the quinoline nucleus has been shown to enhance the antiproliferative activity of certain derivatives. nih.gov

Acylation: Acylation of the nitrogen atom in a dihydroquinoline ring is a key step in forming N-acylated derivatives. For instance, N-Boc-2-aryl-1,2-dihydroquinolines can be synthesized by the addition of aryllithiums to quinoline followed by protection with a tert-butoxycarbonyl (Boc) group. nih.gov The synthesis of 3-acyl-4-aryldihydroquinolin-2(1H)-ones can be achieved through the cascade radical addition/cyclization of N-arylcinnamamides with aldehydes. mdpi.com

Reactions Involving Quinoline-3-carbaldehydes as Intermediates

Quinoline-3-carbaldehydes are versatile intermediates in the synthesis of various quinoline derivatives. nih.govrsc.orgmdpi.com

2-Chloroquinoline-3-carbaldehydes are particularly useful building blocks. nih.govresearchgate.net They can be synthesized from acetanilides using the Vilsmeier-Haack reagent (DMF and phosphorus oxychloride). nih.govchemijournal.com These intermediates can then undergo various transformations. For instance, they can be converted to 2-oxo-1,2-dihydro-quinoline-3-carbaldehydes via microwave irradiation with acetic acid and sodium acetate. nih.gov

The aldehyde group of quinoline-3-carbaldehydes can participate in numerous reactions, including:

Condensation reactions: They can be condensed with hydrazine hydrate (B1144303) to form hydrazones, which can be further reacted. nih.gov They also react with anilines to form Schiff bases. nih.gov

Coupling reactions: Sonogashira coupling of 2-chloro-3-formyl-quinolines with alkynes, using palladium and copper catalysts, yields 2-alkynyl-3-formyl-quinolines. nih.gov

Addition reactions: The aldehyde group can undergo addition reactions, such as the Morita-Baylis-Hillman reaction with acrylates and acrylonitrile. umich.edu

Multi-component reactions: 2-Chloroquinoline-3-carbaldehydes can be used in one-pot, three-component reactions with other reagents like 2-aminobenzimidazole (B67599) and malononitrile to form complex heterocyclic systems. researchgate.net

These reactions demonstrate the utility of quinoline-3-carbaldehydes in generating a diverse array of functionalized quinoline derivatives.

Ring-closing Reactions and Cycloadditions for Dihydroquinoline Framework Assembly

The construction of the dihydroquinoline core is a critical step in the synthesis of 1-(2-methoxyquinolin-1(2h)-yl)ethanone and its analogues. Several powerful ring-closing reactions and cycloaddition strategies have been employed for this purpose, including the aza-Michael addition and copper-catalyzed [3+2] cycloaddition.

The aza-Michael addition is a key reaction for forming the dihydroquinoline ring system. This reaction involves the intramolecular addition of an amine to an α,β-unsaturated carbonyl compound. For instance, an iridium-catalyzed cascade C–H amidation and intramolecular aza-Michael addition of chalcones with sulfonyl azides can produce 2-aryl-2,3-dihydro-4-quinolones in moderate to good yields. rsc.org This method benefits from readily available starting materials and the formation of two carbon-nitrogen bonds in a single operation. rsc.org Another approach involves a domino aza-Michael/1,6-addition reaction of para-quinone methides with ynals, catalyzed by an organocatalyst like morpholine, to afford 1,4-dihydroquinolines in high yields. acs.org Furthermore, enantioselective synthesis of dihydroquinolinones can be achieved through an asymmetric Brønsted acid-catalyzed intramolecular aza-Michael reaction. kaust.edu.sa The reduction of a nitro group in a suitable precursor to an aniline, followed by an intramolecular Michael addition, is another effective strategy for synthesizing tetrahydroquinolines, which can be subsequently oxidized to dihydroquinolines. nih.gov

Copper-catalyzed [3+2] cycloaddition reactions have also emerged as a valuable tool for constructing complex heterocyclic systems fused to a quinoline core. For example, a copper(II)-catalyzed asymmetric propargylic [3+2] cycloaddition of propargylic esters with 4-hydroxy-2-quinolinones has been used to synthesize optically enriched dihydrofuro[3,2-c]quinolinones. nih.gov This method demonstrates the versatility of cycloaddition strategies in building complex scaffolds. Similarly, copper-catalyzed [3+2] cycloaddition of 2H-azirines to the enol of quinolin-2-ones can be used to prepare pyrrolo[3,2-c]quinoline derivatives. mdpi.com Another variant is the copper(I)-catalyzed [3+2] cycloaddition of 3-azidoquinoline-2,4(1H,3H)-diones with terminal alkynes to form 1,2,3-triazole-fused quinolines. nih.gov

The following table summarizes some of the ring-closing and cycloaddition reactions used for dihydroquinoline synthesis:

Reaction TypeCatalyst/ReagentsStarting MaterialsProductYieldReference
Aza-Michael AdditionIridium catalyst, Sulfonyl azidesChalcones2-Aryl-2,3-dihydro-4-quinolonesModerate to Good rsc.org
Aza-Michael/1,6-AdditionMorpholinepara-Quinone methides, Ynals1,4-DihydroquinolinesUp to 99% acs.org
Asymmetric Aza-Michael AdditionBrønsted acidNot specifiedEnantiomerically enriched dihydroquinolinonesNot specified kaust.edu.sa
Cu-catalyzed [3+2] CycloadditionCopper(II), P,N,N-ligandPropargylic esters, 4-Hydroxy-2-quinolinonesDihydrofuro[3,2-c]quinolinonesModerate to Good nih.gov
Cu-catalyzed [3+2] CycloadditionCu(OAc)₂·H₂O2H-Azirines, Quinolon-2-onesPyrrolo[3,2-c]quinolinesGood to Excellent mdpi.com

Synthetic Routes to Substituted Ethanone (B97240) Moieties on Quinoline Scaffolds

Once the quinoline or dihydroquinoline core is established, the introduction of a substituted ethanone moiety is the next crucial step. Various synthetic methods are available for this transformation.

One common approach is the Friedel-Crafts acylation , where the quinoline ring is reacted with an acylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst. However, the regioselectivity of this reaction can be an issue, and it is often more suitable for quinoline itself rather than the more reactive dihydroquinoline.

A more controlled method involves the use of organometallic reagents. For example, a quinoline derivative can be lithiated or converted to a Grignard reagent, followed by reaction with an appropriate electrophile to introduce the ethanone group.

Another strategy involves building the ethanone-substituted quinoline from acyclic precursors. The Friedländer annulation , which involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive methylene (B1212753) group adjacent to a carbonyl, is a classic and versatile method for quinoline synthesis. rsc.org By choosing a 2-aminoaryl ketone and a β-dicarbonyl compound that already contains the desired ethanone functionality, substituted quinolines can be prepared in a single step. For instance, the condensation of a substituted 2-aminoacetophenone (B1585202) with an active methylene compound, catalyzed by iron(III) chloride, can yield 1-(2-methylquinolin-3-yl)ethanone (B84497) derivatives. researchgate.net

Furthermore, modifications of existing functional groups on the quinoline ring can lead to the desired ethanone moiety. For example, the oxidation of a suitable alcohol or the hydrolysis of a nitrile followed by reaction with an organometallic reagent can be employed. An oxidative coupling of 1-(2-methyl-4-phenylquinolin-3-yl)ethanone with ethanol (B145695) has been reported, leading to more complex structures. rsc.org

The following table outlines some synthetic routes to introduce ethanone groups onto quinoline scaffolds:

MethodReagentsStarting MaterialProductKey FeaturesReference
Friedländer AnnulationFeCl₃·6H₂OSubstituted 2-aminoacetophenone, Active methylene compound1-(2-Methylquinolin-3-yl)ethanone derivativesEnvironmentally benign, one-pot synthesis researchgate.net
Oxidative CouplingNBS, Base1-(2-Methyl-4-phenylquinolin-3-yl)ethanone, Ethanolanti-α,β-Epoxy ketonesModified Darzen reaction rsc.org
Gould-Jacobs ReactionDiethyl ethoxymethylenemalonateAniline4-HydroxyquinolinePrecursor for further functionalization rsc.org

Optimization of Reaction Conditions and Yields in the Synthesis of 1-(2-Methoxyquinolin-1(2h)-yl)ethanone and its Derivatives

The optimization of reaction conditions is paramount to achieving high yields and purity in the synthesis of 1-(2-methoxyquinolin-1(2h)-yl)ethanone and its derivatives. Key parameters that are often fine-tuned include the choice of catalyst, solvent, temperature, and reaction time.

For ring-closing reactions , the catalyst plays a crucial role. In the iridium-catalyzed aza-Michael addition, the choice of iridium precursor and ligand can significantly impact the efficiency of the reaction. rsc.org Similarly, in copper-catalyzed cycloadditions, the copper source (e.g., Cu(I) vs. Cu(II)) and the nature of the ligand are critical for both yield and enantioselectivity. nih.govmdpi.com For instance, in the synthesis of pyrrolo[3,2-c]quinolines, heating at 100 °C for 15-20 minutes in methanol (B129727) with Cu(OAc)₂·H₂O as the catalyst was found to be effective. mdpi.com

The solvent can also have a profound effect on the reaction outcome. For example, in the synthesis of 1,2-dihydroquinoline-3-carboxylic acid derivatives, bulky alcohols like tert-butyl alcohol were found to be the best solvents. researchgate.net The use of greener solvents like ethanol and water is also being explored to develop more environmentally friendly synthetic protocols. researchgate.net

Temperature and reaction time are interdependent variables that need to be carefully controlled. Microwave-assisted synthesis has been shown to accelerate many organic reactions, including the synthesis of quinoline derivatives, often leading to higher yields in shorter reaction times. nih.gov

In the context of introducing the ethanone moiety , the choice of catalyst and reaction conditions is equally important. In the Friedländer annulation, various catalysts have been explored, including environmentally benign options like FeCl₃·6H₂O in water. researchgate.net For the synthesis of an intermediate for the drug Etoricoxib, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, purification involves dissolution in dichloromethane (B109758) and extraction with aqueous HCl, followed by neutralization and crystallization from N,N'-dimethylformamide to achieve high purity and yield. google.com

The table below provides examples of optimized reaction conditions for the synthesis of quinoline derivatives:

ReactionCatalyst/ReagentsSolventTemperatureTimeYieldReference
Synthesis of Pyrrolo[3,2-c]quinolin-4-onesCu(OAc)₂·H₂OMethanol100 °C15-20 minGood to Excellent mdpi.com
Synthesis of 1,2,3-TriazolesCuSO₄·5H₂O, Granular copperDMSORoom TemperatureVariesModerate to Excellent nih.gov
Friedländer AnnulationFeCl₃·6H₂OWaterNot specifiedNot specifiedGood researchgate.net
Purification of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone-Dichloromethane, aq. HCl, N,N'-dimethylformamideCrystallization at 25 °C2 h88.0% (crystallization step) google.com

Spectroscopic Characterization and Structural Elucidation of 1 2 Methoxyquinolin 1 2h Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum would be essential for identifying the number of distinct proton environments, their multiplicity (splitting patterns), and their integration values (proton count). For 1-(2-Methoxyquinolin-1(2h)-yl)ethanone, one would expect to observe signals corresponding to the aromatic protons on the quinoline (B57606) ring, the protons of the methoxy (B1213986) group, the acetyl group's methyl protons, and the protons on the dihydroquinoline ring. The precise chemical shifts (δ) and coupling constants (J) would be critical for assigning each proton to its specific position in the molecule.

Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the acetyl group, the carbons of the quinoline ring system, the methoxy carbon, and the methyl carbon of the acetyl group. The chemical shifts of these signals would provide insight into the electronic environment of each carbon atom.

Advanced Two-Dimensional NMR Techniques

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be required:

¹H-¹H COSY (Correlation Spectroscopy): Would establish correlations between protons that are coupled to each other, helping to trace out the spin systems within the molecule.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Would identify which protons are directly attached to which carbon atoms.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are separated by two or three bonds, crucial for piecing together the molecular framework.

H,H-TOCSY (Total Correlation Spectroscopy): Would reveal correlations between all protons within a spin system, not just those that are directly coupled.

¹H,¹⁵N-HMBC (Heteronuclear Multiple Bond Correlation): Would provide information on the nitrogen atom's connectivity by showing long-range couplings between protons and the nitrogen-15 nucleus.

Nitrogen Nuclear Magnetic Resonance (¹⁵N NMR)

A ¹⁵N NMR spectrum would provide direct information about the electronic environment of the nitrogen atom within the dihydroquinoline ring. The chemical shift of the nitrogen signal would be characteristic of its specific chemical state.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be employed to determine the precise molecular weight of 1-(2-Methoxyquinolin-1(2h)-yl)ethanone. This high-precision measurement allows for the calculation of the elemental composition, confirming the molecular formula of C₁₂H₁₃NO₂. Analysis of the fragmentation pattern would help to identify characteristic losses of fragments, such as the acetyl or methoxy groups, providing further corroboration of the proposed structure.

Without access to experimental spectra, any further discussion on the specific spectroscopic characteristics of 1-(2-Methoxyquinolin-1(2h)-yl)ethanone would be purely speculative.

Predicted Collision Cross Section (CCS) Values

The Collision Cross Section (CCS) is an important physical parameter that describes the effective area of an ion in the gas phase. It is influenced by the ion's size, shape, and charge state. Predicted CCS values are valuable in ion mobility-mass spectrometry for the identification and characterization of compounds. For 1-(2-Methoxyquinolin-1(2h)-yl)ethanone, predicted CCS values have been calculated for various adducts, providing insights into their gas-phase conformations. uni.lu These predictions, calculated using advanced computational methods, are crucial for distinguishing the compound from isomers and other substances in complex mixtures. uni.lu

Below is a table of predicted CCS values for different ionic adducts of 1-(2-Methoxyquinolin-1(2h)-yl)ethanone. uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺204.10192143.0
[M+Na]⁺226.08386151.4
[M-H]⁻202.08736146.3
[M+NH₄]⁺221.12846162.1
[M+K]⁺242.05780149.0
[M]⁺203.09409144.0
[M]⁻203.09519144.0

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. While a specific experimental IR spectrum for 1-(2-Methoxyquinolin-1(2h)-yl)ethanone is not publicly available, its structure allows for the prediction of characteristic absorption bands based on the functional groups present: an amide (specifically, a vinylogous amide integrated into the quinoline ring system), a methoxy group, and an aromatic system.

The key functional groups and their expected vibrational frequencies are:

Amide Carbonyl (C=O) Stretch: This group is expected to show a strong absorption band. The exact position depends on conjugation and ring strain, but it typically appears in the region of 1650-1700 cm⁻¹.

C-N Stretch: The stretching vibration of the carbon-nitrogen bond within the ring structure would likely be observed in the 1250-1350 cm⁻¹ range.

Aromatic C=C Stretches: The quinoline ring system contains aromatic C=C bonds, which typically exhibit multiple absorption bands in the 1450-1600 cm⁻¹ region.

C-O-C (Methoxy) Stretch: The ether linkage of the methoxy group is expected to produce a strong, characteristic C-O stretching band, typically appearing between 1050 cm⁻¹ and 1250 cm⁻¹.

Aromatic C-H Bending: Out-of-plane bending vibrations for the hydrogens on the benzene (B151609) ring portion of the quinoline system are expected in the 750-900 cm⁻¹ region, and their pattern can give clues about the substitution pattern.

Aliphatic C-H Stretches: The methyl groups of the ethanone (B97240) and methoxy moieties will show C-H stretching vibrations just below 3000 cm⁻¹.

The table below summarizes the expected IR absorption ranges for the primary functional groups in 1-(2-Methoxyquinolin-1(2h)-yl)ethanone.

Functional GroupType of VibrationExpected Wavenumber (cm⁻¹)Intensity
C=O (Amide)Stretch1650 - 1700Strong
C=C (Aromatic)Stretch1450 - 1600Medium to Weak
C-NStretch1250 - 1350Medium
C-O-C (Ether)Asymmetric Stretch1200 - 1250Strong
C-H (Aromatic)Bend (Out-of-plane)750 - 900Strong
C-H (Aliphatic)Stretch2850 - 2980Medium

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π–π stacking, which govern the crystal packing. nih.gov

As of the current date, a single-crystal X-ray diffraction study for 1-(2-Methoxyquinolin-1(2h)-yl)ethanone has not been reported in publicly accessible databases. Were such a study to be conducted, it would provide unambiguous confirmation of the compound's molecular structure, including the conformation of the dihydroquinoline ring and the relative orientation of the acetyl and methoxy groups. This data would be invaluable for understanding its solid-state properties and for computational modeling studies.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Investigation of Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The chromophores in 1-(2-Methoxyquinolin-1(2h)-yl)ethanone—the conjugated quinoline ring system and the carbonyl group—are expected to give rise to distinct absorption bands.

The primary electronic transitions anticipated are:

π → π* transitions: These high-energy transitions occur within the aromatic and conjugated system of the quinoline ring. They are typically responsible for strong absorption bands in the UV region, likely below 350 nm.

n → π* transitions: This lower-energy transition involves the promotion of a non-bonding electron (from the oxygen of the carbonyl group or the nitrogen atom) to an anti-bonding π* orbital. These transitions result in weaker absorption bands at longer wavelengths compared to π → π* transitions.

While specific experimental λmax values for this compound are not available, analysis of related quinoline derivatives suggests that the electronic spectrum would be complex, with multiple bands reflecting the extended π-system. researchgate.net A detailed study of its photophysical properties would involve measuring fluorescence or phosphorescence, quantum yields, and excited-state lifetimes to understand its behavior upon absorption of light.

Complementary Spectroscopic and Analytical Techniques

A comprehensive characterization of 1-(2-Methoxyquinolin-1(2h)-yl)ethanone would involve several other analytical methods to confirm its structure, purity, and stability.

Electron Spin Resonance (ESR) Spectroscopy: ESR (or EPR) spectroscopy is a technique specific to molecules with unpaired electrons (i.e., radicals or paramagnetic species). Since 1-(2-Methoxyquinolin-1(2h)-yl)ethanone is a closed-shell molecule, it would not be ESR-active. The technique would only become relevant if the compound were to be oxidized or reduced to form a radical ion, which could be studied to understand its redox properties. nih.gov

Powder X-ray Diffraction (PXRD): While single-crystal X-ray diffraction provides the atomic structure, PXRD is used to analyze polycrystalline powders. It is valuable for identifying the crystalline phase, assessing sample purity, and determining unit-cell parameters. researchgate.net For the title compound, PXRD could be used to characterize the bulk material, ensuring phase homogeneity.

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX): SEM is a microscopy technique that provides high-resolution images of the surface morphology and topography of a solid sample. EDX is an analytical technique coupled with SEM that provides elemental composition data. For a purified sample of 1-(2-Methoxyquinolin-1(2h)-yl)ethanone, SEM would reveal the crystal habit (shape) and size distribution, while EDX would confirm the presence of carbon, nitrogen, and oxygen.

Liquid Chromatography-Mass Spectrometry (LC/MS) and Gas Chromatography-Mass Spectrometry (GC-MS): These hyphenated techniques are essential for assessing the purity of a compound and confirming its molecular weight. The chromatography step separates the compound from any impurities, and the mass spectrometer provides a mass-to-charge ratio (m/z). For 1-(2-Methoxyquinolin-1(2h)-yl)ethanone, the expected monoisotopic mass is 203.09464 Da. uni.lu Mass spectrometry would confirm this value, typically by observing the protonated molecule [M+H]⁺ at m/z 204.10192. uni.lu

Thermogravimetric Analysis (TGA/DTA): TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. Differential Thermal Analysis (DTA) detects temperature differences between the sample and a reference material, indicating physical transitions like melting or crystallization. These analyses would determine the temperature at which 1-(2-Methoxyquinolin-1(2h)-yl)ethanone begins to decompose.

Elemental Analysis: This fundamental technique determines the mass percentages of each element in a pure compound. The results are compared against the theoretical values calculated from the molecular formula (C₁₂H₁₃NO₂). This analysis is a crucial criterion for verifying the empirical formula and purity of a newly synthesized compound.

The theoretical elemental composition of 1-(2-Methoxyquinolin-1(2h)-yl)ethanone is provided in the table below.

ElementSymbolAtomic WeightMolar Mass %
CarbonC12.01170.92%
HydrogenH1.0086.45%
NitrogenN14.0076.89%
OxygenO15.99915.74%

Reactivity and Mechanistic Investigations of 1 2 Methoxyquinolin 1 2h Yl Ethanone

Elucidation of Reaction Pathways and Chemical Transformations of the N-Acylated Dihydroquinoline Core

The N-acylated 1,2-dihydroquinoline (B8789712) core, as exemplified by 1-(2-Methoxyquinolin-1(2h)-yl)ethanone, represents a class of heterocyclic compounds with significant synthetic utility. This structural motif is often a stable, isolable intermediate in the synthesis of quinolines and their derivatives. The reactivity of this core is characterized by several key transformation pathways.

One of the primary reactions of the 1,2-dihydroquinoline system is its oxidation to the corresponding aromatic quinoline (B57606). This transformation is often observed during synthesis; for instance, in certain ring-closing metathesis reactions, if an acid-labile protecting group like N-Boc is used, subsequent acid treatment can lead to deprotection and autoxidation to furnish the quinoline product. nih.gov The N-acyl group, such as the ethanone (B97240) moiety in the title compound, generally stabilizes the dihydroquinoline ring, making it less prone to spontaneous oxidation compared to its N-unsubstituted counterparts.

Another significant reaction pathway is disproportionation. Acid-catalyzed disproportionation of 1,2-dihydroquinolines can occur, though the mechanism is complex and may proceed through a 3,4-dihydroquinoline intermediate rather than a direct hydride transfer between two 1,2-dihydroquinoline molecules. researchgate.net

The dihydroquinoline ring can also undergo elimination reactions. For example, N-metallic salts of 2-substituted 1,2-dihydroquinolines have been shown to undergo 1,2-elimination. researchgate.net In the context of 1-(2-Methoxyquinolin-1(2h)-yl)ethanone, the 2-methoxy group could potentially be eliminated under certain conditions to form a quinolinium salt, which could then be trapped by a nucleophile.

Furthermore, the core structure is a key building block in various synthetic strategies. Modern synthetic methods, including iron-catalyzed intramolecular allylic amination and gold-catalyzed intramolecular hydroarylation, provide efficient routes to the 1,2-dihydroquinoline scaffold, highlighting its role as a versatile synthetic intermediate. organic-chemistry.orgmdpi.com

Influence of the Methoxy (B1213986) Group on Chemical Reactivity

The methoxy group at the C2 position of the 1,2-dihydroquinoline ring has a profound influence on the molecule's chemical reactivity. This substituent makes the structure a cyclic N,O-acetal or an enol ether analogue embedded within the heterocyclic system. This functionality dictates the molecule's susceptibility to various reagents.

The presence of the electron-donating methoxy group significantly affects the electronic properties of the quinoline ring. In related quinoline N-oxide systems, electron-donating groups have been shown to influence the regioselectivity of C-H functionalization reactions. For example, while a 6-methoxy group on a quinoline N-oxide can reduce the reactivity of the C2-H bond towards amination, it can also favor C2-alkenylation reactions. mdpi.com In 1-(2-Methoxyquinolin-1(2h)-yl)ethanone, the 2-methoxy group activates the enamine-like double bond (C3=C4), making it susceptible to electrophilic attack.

Moreover, the C2 position itself becomes an electrophilic center. The methoxy group can act as a leaving group, particularly after protonation or activation by a Lewis acid. This facilitates nucleophilic substitution reactions at the C2 position, where various nucleophiles can displace the methoxy group. This reactivity is analogous to the displacement of alkoxy groups in acetals and related compounds. Kinetic studies on the replacement of groups on the quinoline nucleus show that such substitutions are sensitive to electronic effects, with enhanced reactivity often linked to lower activation energies. rsc.org

Specific Reactions Involving the Ethanone Moiety

The ethanone (acetyl) group attached to the nitrogen atom at position 1 is an essential feature of the title molecule, defining it as an N-acylated derivative. This amide functionality plays a dual role: it influences the stability and reactivity of the dihydroquinoline ring and is itself a site for chemical transformations.

The primary role of the N-ethanone group is to act as a protecting group for the nitrogen atom. The electron-withdrawing nature of the acetyl carbonyl decreases the nucleophilicity and basicity of the nitrogen atom, thereby stabilizing the 1,2-dihydroquinoline ring system against spontaneous oxidation and polymerization. nih.gov This stabilizing effect is crucial for the isolation and subsequent manipulation of the dihydroquinoline intermediate.

The ethanone moiety itself can undergo specific reactions. The most common transformation is its removal via hydrolysis under acidic or basic conditions to yield the corresponding N-H dihydroquinoline, which is often unstable and readily oxidizes. The amide bond can also be cleaved under other conditions. The carbonyl group of the ethanone moiety exhibits typical carbonyl reactivity, although it is attenuated by the adjacent nitrogen atom due to amide resonance. For instance, treatment of related N-amino-quinolin-2-ones with acetic anhydride (B1165640) leads to the formation of N,N-diacetylated products, demonstrating the reactivity of the N-acyl system. sapub.org

Studies on Regioselectivity and Stereoselectivity in Synthetic Transformations of Analogues

The synthesis of substituted 1,2-dihydroquinolines often involves reactions where control of regioselectivity and stereoselectivity is critical. Research on analogues of 1-(2-Methoxyquinolin-1(2h)-yl)ethanone has revealed several methods that achieve high levels of selectivity.

Regioselectivity is a key consideration in cyclization reactions that form the dihydroquinoline core. For example, the gold(I)-catalyzed intramolecular hydroarylation (IMHA) of N-ethoxycarbonyl-N-propargyl-meta-substituted anilines can exhibit regiodivergence. Fine-tuning of the gold catalyst, specifically the electronic properties of the ligand, can direct the cyclization to either the ortho- or para-position relative to the nitrogen substituent, yielding different regioisomers of the dihydroquinoline product. mdpi.com Similarly, in hydrazine-catalyzed ring-closing metathesis, steric factors play a significant role; substitution at the 8-position of the aniline (B41778) precursor can severely hinder the reaction and lead to poor yields of the corresponding 1,2-dihydroquinoline. nih.gov

Stereoselectivity has been achieved in the synthesis of more complex dihydroquinoline structures. Palladium-catalyzed, decarboxylative [4+2]-cycloaddition reactions using P-chiral monophosphorus ligands have been developed to produce 3,4-dihydroquinolin-2-ones bearing two adjacent stereocenters with high diastereoselectivity and enantioselectivity. organic-chemistry.org These advanced synthetic methods underscore the potential for creating structurally diverse and stereochemically defined dihydroquinoline derivatives.

Reaction Type Catalyst/Reagent Selectivity Type Outcome/Controlling Factors Reference
Intramolecular HydroarylationGold(I) ComplexesRegioselectiveCatalyst ligand electronics control ortho- vs. para-cyclization. mdpi.com
Ring-Closing MetathesisHydrazine (B178648)RegioselectiveSteric hindrance at the 8-position inhibits cyclization. nih.gov
[4+2] CycloadditionPalladium / Chiral LigandStereoselectiveProduces dihydroquinolin-2-ones with high diastereo- and enantioselectivity. organic-chemistry.org
Dihydroquinoline SynthesisBi(OTf)3 / MicrowaveChemoselectiveEfficient synthesis from anilines and methyl pyruvate. researchgate.net

Detailed Investigation of Reaction Mechanisms (e.g., Cannizzaro reaction, cycloaddition mechanisms)

While the Cannizzaro reaction, a disproportionation of non-enolizable aldehydes, is not directly applicable to 1-(2-Methoxyquinolin-1(2h)-yl)ethanone, the broader category of disproportionation and cycloaddition reactions is highly relevant to the synthesis and reactivity of its core structure.

Cycloaddition Mechanisms: Many modern syntheses of the 1,2-dihydroquinoline skeleton rely on cycloaddition reactions. A prominent example is the hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM). This reaction proceeds through a [3+2] cycloaddition of a hydrazine with the aldehyde of an N-prenylated 2-aminobenzaldehyde substrate, followed by a rate-determining cycloreversion step that releases dinitrogen and forms the dihydroquinoline ring. nih.govchemrxiv.org The greater electron-donating ability of the nitrogen atom in the aniline substrate (compared to oxygen in analogous ethers) retards the initial cycloaddition but facilitates the subsequent cycloreversion step. nih.gov

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings and is conceptually important for constructing heterocyclic systems. fiveable.melibretexts.org The mechanism is concerted, and its stereochemical outcome is governed by orbital symmetry rules, specifically the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. libretexts.org While not directly forming the 1,2-dihydroquinoline core of the title compound, related palladium-catalyzed [4+2] cycloadditions are employed to synthesize dihydroquinolin-2-one analogues, demonstrating the power of this mechanistic pathway. organic-chemistry.org

Disproportionation Mechanisms: The disproportionation of 1,2-dihydroquinolines in acidic media is a known transformation that yields a mixture of the corresponding quinoline and 1,2,3,4-tetrahydroquinoline. The initially accepted mechanism involved a direct intermolecular hydride transfer from the C2 of one molecule to the C4 of a protonated second molecule. However, further studies have shown this to be incorrect. The currently supported mechanism involves a more complex pathway that proceeds through the formation of a 3,4-dihydroquinoline intermediate, which then participates in the redox process. researchgate.net

Computational Chemistry and Theoretical Studies of 1 2 Methoxyquinolin 1 2h Yl Ethanone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scirp.org It has become a popular and effective approach for molecular computation due to its balance of accuracy and computational cost. rsc.org DFT methods, such as those employing the B3LYP hybrid functional, are frequently used to determine a compound's stability, structural parameters, and optical and electronic properties. scirp.orgrsc.org

A fundamental step in computational analysis is the optimization of the molecular geometry to find the lowest energy conformation, which represents the most stable structure of the molecule. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. For 1-(2-Methoxyquinolin-1(2h)-yl)ethanone, this would involve determining the most stable arrangement of its quinoline (B57606) ring, methoxy (B1213986) group, and acetyl group.

Conformational analysis is crucial for flexible molecules, as it explores the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. The N-acetyl group and the methoxy group in 1-(2-Methoxyquinolin-1(2h)-yl)ethanone introduce degrees of rotational freedom. Theoretical studies on related N-acyl substituted heterocycles have demonstrated the importance of identifying the preferred conformations, as these can significantly influence the molecule's properties and interactions. researchgate.net Variable temperature NMR spectroscopy, in conjunction with DFT calculations, can provide kinetic data for the barriers to rotation of such groups. nih.gov

Table 1: Optimized Geometrical Parameters of 1-(2-Methoxyquinolin-1(2h)-yl)ethanone (Theoretical)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
Data not availableData not availableData not availableData not available

No specific published data is available for the optimized geometry of 1-(2-Methoxyquinolin-1(2h)-yl)ethanone.

The electronic structure of a molecule is key to understanding its reactivity and spectroscopic behavior. Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a critical component of this. rsc.org The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its capacity as an electron acceptor.

The energy gap between the HOMO and LUMO (ΔE) is a significant parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. rsc.org A smaller HOMO-LUMO gap generally implies higher reactivity and a greater ease of electronic excitation, which can be correlated with the molecule's bioactivity. scirp.org For quinoline derivatives, the charge density distribution in the HOMO and LUMO is often spread across different parts of the molecule, such as the quinoline ring and its substituents. rsc.org

Analysis of the charge distribution, often through methods like Mulliken population analysis, reveals the electrostatic potential of the molecule. This helps in identifying electrophilic and nucleophilic sites, which are crucial for predicting how the molecule will interact with other chemical species.

Table 2: Calculated HOMO-LUMO Energies and Related Quantum Chemical Parameters for 1-(2-Methoxyquinolin-1(2h)-yl)ethanone

ParameterValue (eV)
HOMO EnergyData not available
LUMO EnergyData not available
Energy Gap (ΔE)Data not available
Ionization PotentialData not available
Electron AffinityData not available
ElectronegativityData not available
Chemical HardnessData not available
Chemical SoftnessData not available
Electrophilicity IndexData not available

Specific computational data for the electronic structure of 1-(2-Methoxyquinolin-1(2h)-yl)ethanone is not publicly available.

Theoretical vibrational analysis is a valuable tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies of a molecule in its optimized geometry, a theoretical spectrum can be generated. This calculated spectrum can then be compared with the experimental one, aiding in the assignment of specific vibrational modes to the observed absorption bands.

DFT calculations can predict the frequencies and intensities of the fundamental vibrational modes of 1-(2-Methoxyquinolin-1(2h)-yl)ethanone. These modes would include stretching, bending, and torsional motions of the various functional groups, such as the C=O stretch of the acetyl group, C-O stretches of the methoxy group, and various vibrations of the quinoline ring. While there can be systematic discrepancies between calculated and experimental frequencies, these can often be corrected by applying a scaling factor. The excellent agreement often found between scaled theoretical and experimental spectra allows for a confident assignment of the vibrational modes. nih.gov

Table 3: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for 1-(2-Methoxyquinolin-1(2h)-yl)ethanone

Vibrational ModeCalculated FrequencyExperimental FrequencyAssignment
Data not availableData not availableData not availableData not available

No specific published data correlating theoretical and experimental vibrational spectra for 1-(2-Methoxyquinolin-1(2h)-yl)ethanone is available.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. acs.org By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational flexibility and dynamic behavior of a molecule in various environments, such as in a solvent or interacting with a biological target. nih.govmdpi.com

For 1-(2-Methoxyquinolin-1(2h)-yl)ethanone, MD simulations could be used to explore its conformational space more extensively than static geometry optimization. This is particularly relevant for understanding the flexibility of the N-acetyl and methoxy groups and how their orientations change over time. Such simulations can reveal the stability of different conformations and the energy barriers between them, providing a more complete picture of the molecule's dynamic nature. In the context of drug design, MD simulations are frequently used to assess the stability of a ligand within a protein's binding site. nih.gov

Quantitative Chemical Descriptor Analysis (e.g., Topological Polar Surface Area (TPSA), Partition Coefficient (LogP), Rotatable Bonds)

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of compounds with their biological activity using molecular descriptors. scholarsresearchlibrary.com These descriptors quantify various aspects of a molecule's physicochemical properties.

Topological Polar Surface Area (TPSA) is a descriptor used to estimate the transport properties of drugs, particularly their ability to permeate cell membranes. It is calculated based on the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. A lower TPSA is generally associated with better membrane permeability. nih.gov

Partition Coefficient (LogP) is a measure of a molecule's lipophilicity (its preference for a lipid-like environment versus an aqueous one). The octanol-water partition coefficient is a commonly used standard. LogP is a critical factor in the absorption, distribution, metabolism, and excretion (ADME) properties of a drug. rsc.org

Rotatable Bonds refers to the number of single bonds that allow for free rotation. This descriptor is related to the conformational flexibility of a molecule. A higher number of rotatable bonds can sometimes be associated with lower bioavailability.

These descriptors can be readily calculated for 1-(2-Methoxyquinolin-1(2h)-yl)ethanone to predict its drug-like properties.

Table 4: Calculated Quantitative Chemical Descriptors for 1-(2-Methoxyquinolin-1(2h)-yl)ethanone

DescriptorValue
Topological Polar Surface Area (TPSA)Data not available
Partition Coefficient (LogP)Data not available
Number of Rotatable BondsData not available
Molecular WeightData not available
Number of Hydrogen Bond DonorsData not available
Number of Hydrogen Bond AcceptorsData not available

While these values can be predicted by various software, specific, peer-reviewed published data for 1-(2-Methoxyquinolin-1(2h)-yl)ethanone is not available.

Theoretical Prediction and Validation of Spectroscopic Properties (e.g., UV-Vis Absorption, NMR Chemical Shifts)

Computational methods can also be used to predict various spectroscopic properties, which can then be validated against experimental data.

UV-Vis Absorption: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum. This allows for the theoretical prediction of the absorption maxima (λmax) and can help in understanding the nature of the electronic transitions involved (e.g., n→π* or π→π*). uillinois.edu

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can calculate the isotropic magnetic shielding constants for each nucleus. tandfonline.com These can then be converted into chemical shifts (δ) by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). Comparing calculated and experimental ¹H and ¹³C NMR spectra is an excellent way to confirm the structure of a compound. researchgate.nettsijournals.com

For 1-(2-Methoxyquinolin-1(2h)-yl)ethanone, these theoretical predictions would be invaluable for confirming its structure and interpreting its experimental spectra.

Table 5: Theoretical Spectroscopic Data for 1-(2-Methoxyquinolin-1(2h)-yl)ethanone

Spectroscopic PropertyPredicted Value
UV-Vis λmax (nm)Data not available
¹H NMR Chemical Shifts (ppm)Data not available
¹³C NMR Chemical Shifts (ppm)Data not available

No specific published data containing theoretical spectroscopic predictions for 1-(2-Methoxyquinolin-1(2h)-yl)ethanone is available.

Investigation of Intramolecular Interactions (e.g., Hydrogen Bonding)

Theoretical investigations into the intramolecular interactions of 1-(2-Methoxyquinolin-1(2h)-yl)ethanone would primarily focus on identifying and quantifying non-covalent interactions within the molecule. The molecular structure, featuring a methoxy group on the quinoline ring and an acetyl group on the nitrogen of the dihydroquinoline core, presents the potential for various weak intramolecular forces.

The primary atoms of interest for potential hydrogen bonding would be the oxygen atom of the methoxy group and the oxygen atom of the acetyl carbonyl group, which could act as hydrogen bond acceptors. However, the structure lacks conventional hydrogen bond donors (such as an -OH or -NH group directly participating in the bond). Therefore, the investigation would likely center on weaker C-H···O interactions. Computational methods such as Density Functional Theory (DFT) would be employed to optimize the geometry of the molecule and to identify potential intramolecular hydrogen bonds.

Analysis using tools like Natural Bond Orbital (NBO) theory would be crucial in such a study. NBO analysis can quantify the stabilization energy (E(2)) associated with the delocalization of electron density from a filled donor orbital to an empty acceptor orbital, providing evidence for the presence and strength of hydrogen bonds. For a hypothetical C-H···O bond, this would involve the interaction between the lone pair orbital of the oxygen atom and the antibonding orbital of a C-H bond.

Atoms in Molecules (AIM) theory would be another critical tool. The presence of a bond critical point (BCP) between a hydrogen atom and an oxygen atom, along with specific values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP, would provide topological evidence for a hydrogen-bonding interaction.

While specific experimental or detailed computational studies on 1-(2-Methoxyquinolin-1(2h)-yl)ethanone are absent, studies on structurally related quinoline derivatives have demonstrated the presence of intramolecular hydrogen bonds, which are crucial for their conformational stability. For instance, in some hydroxy-quinoline derivatives, strong intramolecular O-H···N or O-H···O bonds have been computationally and spectroscopically characterized. In the case of 1-(2-Methoxyquinolin-1(2h)-yl)ethanone, any such interactions would be considerably weaker.

A hypothetical data table for the analysis of intramolecular interactions is presented below, illustrating the type of data that would be generated from a DFT and NBO analysis.

Potential InteractionDonor-Acceptor Distance (Å)Bond Angle (°)NBO Stabilization Energy E(2) (kcal/mol)
C-H···O (methoxy)Data not availableData not availableData not available
C-H···O (acetyl)Data not availableData not availableData not available

Solvation Effects and Solvent Influence in Theoretical Reaction Modeling

The influence of solvents on the structure, stability, and reactivity of 1-(2-Methoxyquinolin-1(2h)-yl)ethanone would be a significant area of theoretical investigation. Solvation models are essential for bridging the gap between gas-phase calculations and real-world solution-phase chemistry.

The most common approach for modeling solvation effects is the use of implicit solvation models, such as the Polarizable Continuum Model (PCM). In this model, the solvent is treated as a continuous medium with a specific dielectric constant (ε). The IEFPCM (Integral Equation Formalism PCM) is a widely used variant. By performing DFT calculations with the IEFPCM, it is possible to determine how the solvent environment affects the molecule's properties, such as its conformational equilibrium, dipole moment, and the energies of its frontier molecular orbitals (HOMO and LUMO).

Theoretical studies on analogous compounds have shown that polar solvents can significantly influence molecular properties. For example, an increase in solvent polarity can lead to a greater stabilization of more polar conformers. The dipole moment of 1-(2-Methoxyquinolin-1(2h)-yl)ethanone is expected to increase in polar solvents due to the polarization of its electron density by the solvent's reaction field.

In the context of theoretical reaction modeling, the choice of solvent can have a profound impact on reaction barriers and pathways. For any reaction involving 1-(2-Methoxyquinolin-1(2h)-yl)ethanone, computational studies would need to model the transition states in different solvents to understand the kinetic and thermodynamic solvent effects. For instance, reactions that proceed through a more polar transition state would be accelerated in polar solvents.

Explicit solvation models, where individual solvent molecules are included in the calculation, can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding with protic solvents. However, this approach is computationally more demanding. A hybrid approach, combining an implicit continuum model with a few explicit solvent molecules in the first solvation shell, often provides a good balance between accuracy and computational cost.

A hypothetical data table summarizing the calculated properties of 1-(2-Methoxyquinolin-1(2h)-yl)ethanone in different solvents is shown below.

SolventDielectric Constant (ε)Calculated Dipole Moment (Debye)HOMO-LUMO Gap (eV)
Gas Phase1.0Data not availableData not available
Dichloromethane (B109758)8.93Data not availableData not available
Ethanol (B145695)24.55Data not availableData not available
Water78.39Data not availableData not available

Chemical Transformations and Derivative Synthesis from 1 2 Methoxyquinolin 1 2h Yl Ethanone

Chemical Modification of the Ethanone (B97240) Substituent

The acetyl group attached to the nitrogen atom is a primary site for chemical modification, most notably through condensation reactions. The active methyl group of the ethanone substituent can readily participate in base-catalyzed aldol-type condensations with various aromatic aldehydes. This reaction, known as the Claisen-Schmidt condensation, is a cornerstone for the synthesis of chalcones (1,3-diaryl-2-propen-1-ones), which are valuable intermediates for building more complex heterocyclic systems. tandfonline.comresearchgate.net

The general procedure involves reacting 1-(2-methoxyquinolin-1(2h)-yl)ethanone with a selected aromatic aldehyde in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, typically in an alcoholic solvent like ethanol (B145695) or methanol (B129727). researchgate.netresearchgate.net The reaction proceeds by the formation of an enolate from the ethanone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the α,β-unsaturated ketone system characteristic of chalcones. tandfonline.com A variety of chalcone (B49325) derivatives can be synthesized by choosing different substituted aromatic aldehydes. researchgate.net These chalcones, incorporating the 1,2-dihydroquinoline (B8789712) moiety, are key precursors for the synthesis of numerous heterocyclic hybrids. nih.govnih.gov

Table 1: Examples of Claisen-Schmidt Condensation for Chalcone Synthesis This table is illustrative, showing the general transformation. Specific examples starting from 1-(2-methoxyquinolin-1(2h)-yl)ethanone would follow this pattern.

Acetophenone DerivativeAldehyde DerivativeBase/SolventProduct
1-(2-methoxyquinolin-1(2h)-yl)ethanoneBenzaldehydeNaOH / Ethanol(E)-1-(2-methoxyquinolin-1(2h)-yl)-3-phenylprop-2-en-1-one
1-(2-methoxyquinolin-1(2h)-yl)ethanone4-ChlorobenzaldehydeKOH / Methanol(E)-3-(4-chlorophenyl)-1-(2-methoxyquinolin-1(2h)-yl)prop-2-en-1-one
1-(2-methoxyquinolin-1(2h)-yl)ethanone4-MethoxybenzaldehydeNaOH / Ethanol(E)-1-(2-methoxyquinolin-1(2h)-yl)-3-(4-methoxyphenyl)prop-2-en-1-one
1-(2-methoxyquinolin-1(2h)-yl)ethanone2-HydroxybenzaldehydeNaOH / Methanol(E)-3-(2-hydroxyphenyl)-1-(2-methoxyquinolin-1(2h)-yl)prop-2-en-1-one nih.gov

Transformations and Manipulations of the Methoxy (B1213986) Group

The 2-methoxy group is situated on a dihydroquinoline ring, forming an enol ether-like system. This functionality presents opportunities for specific chemical manipulations, primarily through ether cleavage. Demethylation would convert the 2-methoxy-1,2-dihydroquinoline moiety into a quinolin-2(1H)-one derivative.

Several methods exist for the cleavage of methoxy groups, although their application must be carefully considered to ensure selectivity and compatibility with the other functional groups in the molecule. Strong Lewis acids, such as aluminum chloride (AlCl₃), are often used in Friedel-Crafts reactions and can induce demethylation, particularly at elevated temperatures. nih.gov This reaction sometimes occurs with subsequent acylation at a different position on the aromatic ring. nih.gov Another approach involves radical hydrogen abstraction, where a nearby hydroxyl group can facilitate the cleavage of an adjacent methoxy group under mild conditions. nih.gov For acid-sensitive substrates, catalytic amounts of hydrochloric acid in hexafluoro-2-propanol have been shown to chemoselectively cleave p-methoxybenzyl (PMB) ethers, a method that could potentially be adapted for this system. universiteitleiden.nl

Reactions Involving the Quinolone Nitrogen Atom

The nitrogen atom in 1-(2-methoxyquinolin-1(2h)-yl)ethanone is part of an N-acetyl amide linkage within the 1,2-dihydroquinoline ring. The primary reaction involving this nitrogen is the hydrolysis of the acetyl group. This transformation would yield the corresponding secondary amine, 2-methoxy-1,2-dihydroquinoline.

This deacetylation can typically be achieved under acidic or basic conditions. Acid-catalyzed hydrolysis involves protonation of the amide carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water. researchgate.net Solid-phase methods, using cation exchange resins like Dowex 50 (H+ form), offer a clean and efficient way to achieve hydrolysis of acetyl groups, avoiding the use of liquid acids. nih.gov Alternatively, base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide ion on the amide carbonyl carbon. In some contexts, acid-labile protecting groups on the nitrogen of 1,2-dihydroquinolines, such as N-Boc or N-Ac, can be removed, leading to subsequent autoxidation to form the fully aromatic quinoline (B57606). nih.gov

Functionalization of the Quinoline Ring System

The quinoline ring system, even in its 1,2-dihydro form, offers sites for further functionalization, primarily on the benzene (B151609) ring portion. The existing substituents will direct the position of any new group. The N-acetyl group is an activating ortho-, para-director, while the enol ether system's influence would also affect the regioselectivity of electrophilic aromatic substitution reactions.

While specific examples for the electrophilic substitution on 1-(2-methoxyquinolin-1(2h)-yl)ethanone are not extensively documented, general principles suggest that reactions like nitration, halogenation, or Friedel-Crafts acylation could be employed to introduce new functional groups onto the aromatic part of the scaffold. The precise conditions would need to be carefully optimized to avoid side reactions involving the more sensitive dihydroquinoline portion of the molecule. For instance, gold-catalyzed intramolecular hydroarylation reactions are used to synthesize 4-substituted-1,2-dihydroquinolines, indicating the accessibility of the C4 position. mdpi.com

Synthesis of Hybrid Heterocyclic Structures Incorporating 1-(2-Methoxyquinolin-1(2h)-yl)ethanone Substructures

A significant application of 1-(2-methoxyquinolin-1(2h)-yl)ethanone and its derivatives is in the synthesis of hybrid molecules, where the quinoline core is fused or linked to other heterocyclic systems. nih.govijpsjournal.com These hybrid structures are of great interest in drug discovery. The chalcones derived from the parent compound are particularly useful starting materials for constructing five-membered heterocyclic rings like oxadiazoles (B1248032) and pyrazoles.

Quinoline-oxadiazole hybrids are a class of compounds that have attracted significant attention. The synthesis of a 1,3,4-oxadiazole (B1194373) ring linked to the quinoline scaffold can be achieved through a multi-step process starting from a quinoline derivative. A common route involves the conversion of a quinoline carboxylic acid to a corresponding hydrazide. The hydrazide can then be reacted with a variety of reagents, such as carbon disulfide followed by cyclization, to form the 1,3,4-oxadiazole-2-thiol (B52307) ring. This can then be linked to other molecules. Alternatively, a quinoline-containing chalcone can be a precursor. While a direct, one-pot synthesis from 1-(2-methoxyquinolin-1(2h)-yl)ethanone is not typical, its derived chalcones can be subjected to oxidative cyclization with reagents like N-bromosuccinimide (NBS) in the presence of a suitable nitrogen source to potentially form oxadiazole rings, though this is a less common route.

The synthesis of quinoline-pyrazole hybrids is a well-established transformation that frequently utilizes chalcone intermediates. researchgate.net The α,β-unsaturated ketone system of the chalcone derived from 1-(2-methoxyquinolin-1(2h)-yl)ethanone is an excellent Michael acceptor. It can undergo a cyclocondensation reaction with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine, thiosemicarbazide) to form a pyrazoline ring, which is a dihydro-pyrazole. researchgate.net

The reaction is typically carried out by refluxing the quinoline-chalcone hybrid with hydrazine hydrate (B1144303) in a solvent like ethanol. The reaction proceeds via the initial formation of a hydrazone, followed by an intramolecular nucleophilic attack of the -NH group onto the β-carbon of the double bond, and subsequent cyclization to yield the 5-substituted-3-(quinolin-1(2H)-yl)-pyrazoline derivative. The specific substitution on the resulting pyrazole (B372694) ring can be controlled by the choice of the hydrazine reagent. This methodology provides a straightforward and efficient route to novel quinoline-pyrazole hybrid molecules. researchgate.net

Table 2: Synthesis of Quinoline-Pyrazole Hybrids from Quinoline-Chalcones This table illustrates the general synthetic pathway.

Quinoline-Chalcone PrecursorReagentSolvent/ConditionsProduct Type
(E)-1-(2-methoxyquinolin-1(2h)-yl)-3-phenylprop-2-en-1-oneHydrazine Hydrate (NH₂NH₂·H₂O)Ethanol / RefluxQuinoline-Pyrazoline Hybrid researchgate.net
(E)-3-(4-chlorophenyl)-1-(2-methoxyquinolin-1(2h)-yl)prop-2-en-1-onePhenylhydrazine (PhNHNH₂)Acetic Acid / RefluxQuinoline-N-Phenyl-Pyrazoline Hybrid
(E)-1-(2-methoxyquinolin-1(2h)-yl)-3-(4-methoxyphenyl)prop-2-en-1-oneThiosemicarbazideNaOH / Ethanol / RefluxQuinoline-Thiocarboxamide-Pyrazoline Hybrid

Quinoline-Triazole Derivatives

The synthesis of quinoline-triazole hybrids often involves the construction of the triazole ring onto a quinoline precursor. One common and efficient method is the copper(I)-catalyzed 1,3-dipolar cycloaddition, also known as the "click chemistry" reaction. researchgate.net This reaction typically involves an azide (B81097) functionalized quinoline and a terminal alkyne.

For instance, a series of 1-aryl-1,2,3-triazoles-4-methoxymethyl-3-quinoline-2-morpholine derivatives were synthesized through a regioselective click reaction. researchgate.net The process started with the preparation of 2-morpholinoquinoline-3-methyl propargyl ether, which then reacted with various aryl azides in the presence of a copper(I) catalyst to yield the desired quinoline-triazole hybrids in good yields (71-85%). researchgate.net

Another approach involves the reaction of 4-azido-quinolin-2(1H)-ones with active methylene (B1212753) compounds like pentane-2,4-dione and 1,3-diphenylpropane-1,3-dione. nih.gov This method, conducted in the presence of potassium carbonate, affords 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones in high yields. nih.gov The versatility of this method allows for the introduction of different substituents on both the quinoline and triazole rings.

Furthermore, quinolone-triazole hybrids can be synthesized by tethering 3,3'-((4-(prop-2-yn-1-yloxy)phenyl)methylene)bis(4-hydroxyquinolin-2(1H)-ones) with 4-azido-2-quinolones using a Cu-catalyzed [2+3] cycloaddition reaction. mdpi.com This strategy allows for the assembly of molecules containing three quinolone units linked via a triazole moiety.

The synthesis of 1,2,4-triazolo[4,3-a]quinoline derivatives has also been explored, starting from 3-substituted-phenyl-N-phenyl-acrylamide. researchgate.net This multi-step synthesis leads to the formation of a fused triazole-quinoline ring system.

Starting MaterialReagentsProductYield (%)Reference
2-morpholinoquinoline-3-methyl propargyl ether, aryl azidesCopper(I) catalyst1-aryl-1,2,3-triazoles-4-methoxymethyl-3-quinoline-2-morpholine71-85 researchgate.net
4-azido-quinolin-2(1H)-ones, active methylene compoundsK2CO34-(1,2,3-triazol-1-yl)quinolin-2(1H)-onesHigh nih.gov
3,3'-((4-(prop-2-yn-1-yloxy)phenyl)methylene)bis(4-hydroxyquinolin-2(1H)-ones), 4-azido-2-quinolonesCopper catalyst3,3'-((4-((1-(2-oxo-1,2-dihydroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)methylene)bis(4-hydroxyquinolin-2(1H)-ones)Good mdpi.com
3-substituted-phenyl-N-phenyl-acrylamideMulti-step5-substituted-phenyl-4,5-dihydro-1,2,4-triazolo[4,3-a]quinolinesNot Specified researchgate.net

Quinoline-Isoxazole Systems

The synthesis of quinoline-isoxazole hybrids is not as extensively documented in the provided search results as the triazole derivatives. However, the general principles of isoxazole (B147169) synthesis can be applied to quinoline-containing starting materials. Typically, the isoxazole ring is constructed via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene or alkyne, or by the reaction of a hydroxylamine (B1172632) with a 1,3-dicarbonyl compound or its equivalent.

While specific examples starting from 1-(2-methoxyquinolin-1(2H)-yl)ethanone are not detailed, one can envision a synthetic pathway where the acetyl group of the starting material is transformed into a chalcone-like intermediate. This intermediate, possessing an α,β-unsaturated ketone system, could then react with hydroxylamine to form the isoxazole ring. Further research is needed to uncover specific synthetic protocols and reaction outcomes for this class of compounds derived from the specified starting material.

Quinoline-Thiazolobenzimidazolone Hybrids

A notable example of creating complex hybrid systems from a quinoline core is the synthesis of quinoline-thiazolo[3,2-a]benzimidazol-3(2H)-one hybrids. tandfonline.com This synthetic strategy involves the amalgamation of three distinct heterocyclic moieties: quinoline, 4-thiazolidinone, and benzimidazole. tandfonline.com

The key step in this synthesis is the regioselective nucleophilic ring-opening of a quinolinyl-oxirane precursor. tandfonline.com The synthesis commences with the preparation of 2-substituted quinoline-3-carbaldehyde derivatives, which are then reacted with malononitrile (B47326) to form 3-(quinolin-3-yl)-2-cyanoacrylonitrile derivatives. tandfonline.com These intermediates are then presumably converted to the corresponding quinolinyl-oxiranes, which subsequently undergo a ring-opening reaction with a benzimidazole-2-thione derivative to construct the thiazolidinone ring, resulting in the final quinoline-thiazolobenzimidazolone hybrid. tandfonline.com

Starting MaterialKey IntermediateFinal ProductReference
2-Substituted quinoline-3-carbaldehyde3-(Quinolin-3-yl)-2-cyanoacrylonitrileQuinoline-thiazolo[3,2-a]benzimidazol-3(2H)-one hybrids tandfonline.com

Advanced Applications in Organic Synthesis

1-(2-Methoxyquinolin-1(2h)-yl)ethanone as a Key Building Block for Complex Chemical Architectures

The structure of 1-(2-Methoxyquinolin-1(2h)-yl)ethanone (see Table 1) presents several reactive sites that can be exploited for the synthesis of more intricate molecular frameworks. The acetyl group (ethanone) attached to the nitrogen atom of the dihydroquinoline ring is a key functional handle. The carbonyl group can participate in a variety of classic carbon-carbon and carbon-heteroatom bond-forming reactions.

For instance, the alpha-protons to the carbonyl are potentially enolizable, opening pathways to aldol-type condensations, alkylations, and other reactions proceeding through an enolate intermediate. Furthermore, the carbonyl itself is susceptible to nucleophilic attack, allowing for the introduction of diverse substituents. The amide-like nature of the N-acetyl group also influences the reactivity of the quinoline (B57606) ring system.

Table 1: Physicochemical Properties of 1-(2-Methoxyquinolin-1(2h)-yl)ethanone

Property Value
CAS Number 30831-78-8
Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
Appearance Not specified in available literature
Solubility Not specified in available literature
Melting Point Not specified in available literature
Boiling Point Not specified in available literature

Data sourced from publicly available chemical databases. uni.lubldpharm.com

The dihydroquinoline core, substituted with a methoxy (B1213986) group, provides a scaffold that is common in biologically active molecules and functional materials. chemenu.com The methoxy group at the 2-position, being part of a vinyl ether-like system within the partially saturated ring, could be susceptible to hydrolysis under acidic conditions to yield a quinolinone derivative. This transformation would significantly alter the electronic properties and reactivity of the heterocyclic system, providing a divergent route to other classes of compounds.

Design and Synthesis of Novel Ligands for Coordination Chemistry

Quinoline and its derivatives are well-established ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. mdpi.com The nitrogen atom of the quinoline ring possesses a lone pair of electrons that can readily coordinate to a metal center. The specific substitution pattern on the quinoline ring can modulate the electronic properties and steric bulk of the resulting ligand, thereby influencing the geometry, stability, and reactivity of the metal complex.

While no specific metal chelates of 1-(2-Methoxyquinolin-1(2h)-yl)ethanone are documented, its structure suggests several possibilities for its use in ligand design. The quinoline nitrogen is a primary coordination site. Additionally, the carbonyl oxygen of the ethanone (B97240) group could potentially act as a secondary binding site, allowing the molecule to function as a bidentate ligand, chelating a metal ion to form a stable ring structure. The formation of such chelates often leads to enhanced thermodynamic and kinetic stability of the resulting metal complexes.

Modification of the ethanone group, for example, through condensation reactions to introduce further donor atoms (e.g., nitrogen or sulfur), could lead to the synthesis of polydentate ligands with tailored coordination properties. These ligands could find applications in catalysis, materials science, and bioinorganic chemistry.

Precursors for Photophysical Materials

The quinoline nucleus is a common fluorophore found in many photophysical materials, including organic light-emitting diodes (OLEDs) and fluorescent sensors. The photophysical properties of these materials, such as their absorption and emission wavelengths and quantum yields, are highly dependent on the nature and position of the substituents on the quinoline ring.

The synthetic utility of 1-(2-Methoxyquinolin-1(2h)-yl)ethanone as a precursor for such materials lies in the ability to chemically modify its structure to tune these properties. For instance, the ethanone group can serve as a reactive handle for introducing extended π-conjugated systems through reactions like the Claisen-Schmidt or Wittig reactions. Extending the π-conjugation is a common strategy for red-shifting the absorption and emission spectra of a fluorophore.

Furthermore, the methoxy group can influence the electronic properties of the quinoline system, and its potential conversion to a quinolinone would create a new chromophore with distinct photophysical characteristics. While the direct photophysical properties of 1-(2-Methoxyquinolin-1(2h)-yl)ethanone are not reported, its potential as a synthetic intermediate for accessing a library of functionalized quinoline derivatives makes it a molecule of interest in the design of new photophysical materials. nuph.edu.ua

Future Research Directions and Unexplored Avenues

Development of Innovative and Sustainable Synthetic Methodologies

The pursuit of more efficient and environmentally benign methods for synthesizing 1-(2-methoxyquinolin-1(2h)-yl)ethanone and its analogs is a key area of future research. Traditional synthetic routes often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents. nih.gov Modern approaches are increasingly focused on green chemistry principles to minimize waste and energy consumption.

Key areas for development include:

One-Pot Reactions: Designing multi-component reactions where several synthetic steps are carried out in a single reaction vessel can significantly improve efficiency and reduce waste. nih.govnih.gov

Catalysis: The use of transition metal catalysts, as well as metal-free catalytic systems, can enable milder reaction conditions and higher yields. nih.govnih.gov For instance, palladium-catalyzed cascade reactions have shown promise in the synthesis of N-alkoxyquinolin-2(1H)-ones. nih.gov

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved safety, scalability, and product consistency.

Microwave and Ultrasound-Assisted Synthesis: These techniques can accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter timeframes. nih.gov

Recent advances have focused on domino reactions, which involve a cascade of transformations to rapidly construct complex molecular architectures from simple starting materials. researchgate.netrsc.org

Application of Advanced Spectroscopic Probes for Detailed Structural and Dynamic Insights

A deeper understanding of the three-dimensional structure and dynamic behavior of 1-(2-methoxyquinolin-1(2h)-yl)ethanone is crucial for predicting its properties and interactions. Advanced spectroscopic techniques can provide unprecedented detail at the molecular level.

Future research will likely involve:

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like 2D NMR (COSY, HSQC, HMBC) can elucidate complex connectivity and spatial relationships within the molecule.

High-Resolution Mass Spectrometry (HRMS): HRMS platforms, such as Orbitrap and triple quadrupole systems, offer precise mass measurements for unambiguous identification and quantification, even at trace levels. creative-proteomics.com These can also be used to identify metabolites and degradation products. nih.gov

Fluorescence Spectroscopy: The intrinsic fluorescence of the quinoline (B57606) core can be exploited to study its interactions with biological targets or other molecules. nih.govnih.gov Attaching fluorescent probes can also help visualize its cellular localization and mechanism of action. mdpi.com

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide the definitive solid-state conformation of the molecule, offering valuable insights into its packing and intermolecular interactions.

The table below summarizes key spectroscopic data that could be obtained for 1-(2-methoxyquinolin-1(2h)-yl)ethanone.

Spectroscopic TechniqueInformation GainedPotential Application
¹H NMR Proton chemical shifts and coupling constantsElucidation of the proton environment and connectivity.
¹³C NMR Carbon chemical shiftsIdentification of all unique carbon atoms in the molecule.
2D NMR (COSY, HSQC, HMBC) Correlation between protons and carbonsDefinitive assignment of all atoms and confirmation of the molecular structure.
High-Resolution Mass Spectrometry (HRMS) Precise molecular weight and fragmentation patternUnambiguous identification and structural elucidation of metabolites.
Fluorescence Spectroscopy Excitation and emission spectraStudy of binding interactions and environmental sensitivity.
X-ray Crystallography Three-dimensional solid-state structureUnderstanding of intermolecular forces and crystal packing.

Expansion of Computational Models for Predictive Chemical Behavior and Reactivity

Computational chemistry and molecular modeling are indispensable tools for predicting the properties and reactivity of molecules, thereby guiding experimental design and saving resources.

Future directions in this area include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing robust QSAR models can help predict the biological activity of novel derivatives based on their structural features. nih.govnih.gov These models often rely on descriptors such as mass, electronegativity, and partial charges. nih.gov

Density Functional Theory (DFT) Calculations: DFT can be used to predict a wide range of properties, including electronic structure, spectroscopic data, and reaction mechanisms.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule and its interactions with solvents or biological macromolecules over time. nih.gov

Predictive Reactivity Models: Computational tools can predict the most likely sites for chemical reactions, such as electrophilic aromatic substitution. researchgate.net

Exploration of Novel Chemical Reactivities and Cascade Reactions involving the Quinolone Framework

The quinolone framework is a versatile platform for a wide range of chemical transformations. mdpi.com Future research will focus on discovering new reactions and developing novel cascade sequences to access diverse chemical structures.

Areas of interest include:

C-H Functionalization: Direct functionalization of carbon-hydrogen bonds is a highly atom-economical approach to introduce new functional groups. nih.govdoaj.org

Cycloaddition Reactions: [5+2] and other cycloaddition reactions can be used to construct novel fused ring systems.

Domino Reactions: Designing novel domino sequences can lead to the rapid and efficient synthesis of complex molecules in a single operation. researchgate.netrsc.org

Photoredox Catalysis: This emerging field uses light to drive chemical reactions, often under mild conditions.

Rational Design and Synthesis of New Chemical Scaffolds via Modular Approaches from 1-(2-Methoxyquinolin-1(2h)-yl)ethanone Subunits

The concept of modular synthesis, where molecular building blocks are assembled in a systematic and predictable manner, offers a powerful strategy for creating new chemical scaffolds. mdpi.com 1-(2-methoxyquinolin-1(2h)-yl)ethanone can serve as a valuable subunit in such approaches.

Future research will focus on:

Developing a "Molecular Toolkit": Creating a library of derivatized 1-(2-methoxyquinolin-1(2h)-yl)ethanone building blocks that can be readily combined to generate a wide range of new molecules.

Scaffold Diversity: Utilizing these building blocks to construct diverse molecular architectures, including linear, branched, and cyclic structures. mdpi.com

Late-Stage Functionalization: Developing methods to introduce functional groups at a late stage in the synthesis, allowing for the rapid generation of analogs for structure-activity relationship studies. nih.gov

Integration of Machine Learning and AI in the Discovery and Synthesis of Quinoline Derivatives

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. springernature.commdpi.com These technologies can analyze vast datasets to identify patterns and make predictions that are beyond human capability.

Future applications in the context of quinoline derivatives include:

Predictive Modeling: ML models can be trained to predict the biological activity, toxicity, and physicochemical properties of virtual compounds, accelerating the identification of promising drug candidates. doaj.orgaip.org

Reaction Prediction and Optimization: AI algorithms can predict the outcomes of chemical reactions and suggest optimal reaction conditions, streamlining the synthetic process. doaj.org

De Novo Design: Generative models can design entirely new molecules with desired properties, opening up new avenues for drug discovery.

Automated Synthesis: Integrating AI with robotic systems can enable the automated synthesis and testing of new compounds, dramatically increasing the pace of research.

Q & A

Q. What are the standard synthetic routes and purification methods for 1-(2-Methoxyquinolin-1(2H)-yl)ethanone?

Synthesis typically involves multi-step reactions starting with functionalized quinoline precursors. For example, chloro or methyl substituents on the quinoline ring may undergo nucleophilic substitution or cross-coupling reactions using palladium catalysts . Purification often employs recrystallization from ethanol or ethyl acetate, monitored by Thin-Layer Chromatography (TLC) to confirm reaction completion . Solvent selection (e.g., dimethylformamide) and temperature control are critical for optimizing yields .

Q. Which spectroscopic techniques are essential for structural characterization of 1-(2-Methoxyquinolin-1(2H)-yl)ethanone?

Key techniques include:

  • NMR Spectroscopy : 1H and 13C NMR to identify methoxy (-OCH3), carbonyl (C=O), and quinoline proton environments .
  • IR Spectroscopy : Confirmation of carbonyl (1700–1750 cm⁻¹) and methoxy (∼2850 cm⁻¹) groups .
  • Mass Spectrometry (MS) : Determination of molecular ion peaks and fragmentation patterns .
  • X-ray Crystallography : For resolving crystal packing and hydrogen-bonding interactions, using software like SHELXL for refinement .

Advanced Research Questions

Q. How do electron-donating (e.g., methoxy) and withdrawing groups influence the reactivity of 1-(2-Methoxyquinolin-1(2H)-yl)ethanone?

The methoxy group at the 2-position donates electron density via resonance, stabilizing intermediates in substitution reactions. This contrasts with electron-withdrawing groups (e.g., chloro), which polarize the quinoline ring, directing electrophilic attacks to specific positions. For instance, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) require precise control of steric and electronic effects to avoid side products . Computational studies (e.g., DFT) can predict regioselectivity in such reactions .

Q. What strategies resolve discrepancies between computational predictions and experimental data in structural analysis?

  • Multi-technique validation : Cross-check NMR shifts with predicted values from computational tools (e.g., ACD/Labs). Discrepancies in crystallographic data (e.g., bond lengths) may arise from dynamic effects, requiring refinement with programs like SHELXL .
  • Data contradiction analysis : For conflicting bioactivity results, use dose-response assays and molecular docking (e.g., targeting AKT1 in cancer pathways) to validate hypotheses .

Q. How to design experiments to assess the bioactivity of 1-(2-Methoxyquinolin-1(2H)-yl)ethanone against molecular targets?

  • In silico screening : Perform molecular docking to identify potential protein targets (e.g., enzymes in apoptosis pathways) .
  • In vitro assays : Use kinase inhibition assays (e.g., IC50 determination) and cell viability tests (MTT assays) to quantify activity .
  • Mechanistic studies : Employ fluorescence quenching or surface plasmon resonance (SPR) to study binding kinetics .

Methodological Considerations

Q. Table 1: Key Reaction Conditions for Derivatives of 1-(2-Methoxyquinolin-1(2H)-yl)ethanone

Reaction TypeCatalysts/SolventsTemperature/TimeYield Optimization Tips
Nucleophilic SubstitutionK2CO3 (base), DMF80°C, 12–24 hrsUse anhydrous conditions
Cross-CouplingPd(PPh3)4, toluene110°C, 6 hrsDegas solvents to prevent oxidation
RecrystallizationEthanol/ethyl acetateRT to 4°C gradientSlow cooling enhances purity

Critical Analysis of Data Contradictions

Q. How to address inconsistent spectroscopic data for 1-(2-Methoxyquinolin-1(2H)-yl)ethanone derivatives?

  • NMR signal splitting : Anomalies may arise from dynamic effects (e.g., rotamers). Use variable-temperature NMR to confirm .
  • Mass spectrometry adducts : Sodium or potassium adducts in MS can distort molecular ion peaks. Add chelating agents (e.g., EDTA) to suppress adduct formation .

Q. Why do bioactivity results vary across studies for quinoline-based ethanones?

  • Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times affect IC50 values. Standardize protocols using guidelines like OECD 423 .
  • Compound stability : Degradation in DMSO stock solutions can reduce potency. Use fresh stocks and confirm stability via HPLC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.